molecular formula C8H10N2O3 B3395542 Ethyl 4-methoxypyrimidine-5-carboxylate CAS No. 71133-21-6

Ethyl 4-methoxypyrimidine-5-carboxylate

Cat. No.: B3395542
CAS No.: 71133-21-6
M. Wt: 182.18 g/mol
InChI Key: HKFHCEHODOYAAU-UHFFFAOYSA-N
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Description

Ethyl 4-methoxypyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C8H10N2O3 It is a derivative of pyrimidine, characterized by the presence of an ethyl ester group at the 5-position and a methoxy group at the 4-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxypyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methoxypyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester.

Another method involves the use of 4-methoxypyrimidine-5-carboxylic acid chloride, which reacts with ethanol in the presence of a base such as pyridine. This method also yields this compound with high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxypyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Oxidation: Potassium permanganate in an aqueous medium is effective for oxidation.

Major Products

    Substitution: Products include derivatives with various functional groups replacing the methoxy group.

    Reduction: The major product is 4-methoxypyrimidine-5-methanol.

    Oxidation: The major product is 4-hydroxypyrimidine-5-carboxylate.

Scientific Research Applications

Ethyl 4-methoxypyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methoxypyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The methoxy and ester groups play a crucial role in its binding affinity and specificity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-methoxypyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

    Ethyl 4-hydroxypyrimidine-5-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group, affecting its physical properties and reactivity.

    4-Methoxypyrimidine-5-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester derivatives.

Properties

IUPAC Name

ethyl 4-methoxypyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(11)6-4-9-5-10-7(6)12-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFHCEHODOYAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699917
Record name Ethyl 4-methoxypyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71133-21-6
Record name Ethyl 4-methoxypyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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